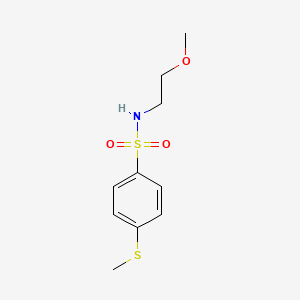![molecular formula C18H26N2O7 B4076450 1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4076450.png)
1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate
Vue d'ensemble
Description
1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate, also known as JNJ-40411813, is a compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate is believed to exert its therapeutic effects through its ability to modulate the activity of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of this receptor, this compound may be able to improve cellular function and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuroinflammation, and enhance synaptic plasticity. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential in the treatment of various diseases. However, one limitation of this compound is that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate. One area of research could be to further investigate its mechanism of action and potential therapeutic applications. Additionally, future studies could explore the safety and efficacy of this compound in clinical trials. Finally, researchers could investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Applications De Recherche Scientifique
1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown promising results in improving cognitive function and reducing neuroinflammation.
Propriétés
IUPAC Name |
1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-14-7-8-15(18(19)20)16(13-14)21-12-6-11-17-9-4-2-3-5-10-17;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXFMZFWNFNFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4076378.png)
![2-(4-bromophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4076387.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4076390.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]pyrrolidine oxalate](/img/structure/B4076410.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4076418.png)

![N-allyl-N-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076436.png)
![ethyl 4-({5-nitro-2-[(1-pyrrolidinylacetyl)amino]benzoyl}amino)benzoate](/img/structure/B4076439.png)

![1-[3-(2-bromo-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076454.png)
![2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076458.png)
![7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4076463.png)